Product packaging for Quinolin-7-amine dihydrochloride(Cat. No.:CAS No. 897439-74-6)

Quinolin-7-amine dihydrochloride

Cat. No.: B2724059
CAS No.: 897439-74-6
M. Wt: 217.09
InChI Key: IPBIHCIVTAZFLH-UHFFFAOYSA-N
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Description

Quinolin-7-amine dihydrochloride (CAS 897439-74-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in pharmacology, known for its diverse therapeutic potential . This dihydrochloride salt form of the 7-aminoquinoline derivative is particularly valuable for its enhanced solubility and utility in synthetic workflows. Researchers employ this compound as a key precursor in the synthesis of more complex molecules. Its primary research applications include serving as a core structure in the development of new pharmaceutical candidates with potential antimicrobial and antifungal properties . Furthermore, its derivatives are investigated for potential anticancer effects, as some quinoline-based compounds have been shown to induce apoptosis in cancer cells, potentially by interfering with DNA replication and transcription processes . The compound serves as a crucial intermediate in the synthesis of peptide-dihydroquinolinone conjugates, which have shown notable biological activity in research, such as potent inhibition of the human carbonic anhydrase II (hCA II) enzyme and selective cytotoxic effects on cell lines like A549 (lung carcinoma) . The molecular formula of this compound is C9H10Cl2N2, and it has a molecular weight of 217.09 g/mol . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Cl2N2 B2724059 Quinolin-7-amine dihydrochloride CAS No. 897439-74-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-7-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.2ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;;/h1-6H,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBIHCIVTAZFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)N=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897439-74-6
Record name quinolin-7-amine dihydrochloride
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Synthetic Methodologies for Quinolin 7 Amine Dihydrochloride

Precursor Chemistry and Starting Materials for Quinolin-7-amine Derivatives

The synthesis of quinolin-7-amine dihydrochloride (B599025) begins with the strategic functionalization of the quinoline (B57606) core. The key challenge lies in introducing substituents at the 7-position.

Strategies for Quinoline Core Functionalization at the 7-Position

Direct functionalization of the quinoline ring at the 7-position can be challenging. mdpi.com Therefore, indirect methods are often employed. One common strategy is to start with a quinoline precursor that already has a functional group at the 7-position, which can later be converted to an amine. For instance, 7-nitroquinoline (B188568) is a common intermediate. chemsrc.com

Classic quinoline synthesis methods, such as the Skraup reaction, can be adapted to produce 7-substituted quinolines by using appropriately substituted anilines as starting materials. iipseries.org For example, the use of m-nitroaniline in a Skraup synthesis can yield 7-nitroquinoline.

Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, offer more direct routes. mdpi.comthieme-connect.de A 7-haloquinoline, like 7-bromoquinoline (B152726) or 7-chloroquinoline (B30040), can serve as a versatile precursor for these reactions. chemsrc.comnih.gov

Introduction of the Amine Functionality

The introduction of the amine group is a critical step. When using 7-nitroquinoline as a precursor, the nitro group is typically reduced to an amine. This can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or through chemical reduction using reagents like tin(II) chloride in hydrochloric acid. google.com

For 7-haloquinoline precursors, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a direct method for introducing the amine group.

Direct Synthetic Routes to Quinolin-7-amine Dihydrochloride

The synthesis of this compound generally involves the preparation of the free base, quinolin-7-amine, followed by its conversion to the dihydrochloride salt.

Stepwise Reaction Sequences

A well-established stepwise synthesis begins with the nitration of quinoline. This reaction produces a mixture of nitroquinoline isomers, from which 7-nitroquinoline must be separated. google.com The isolated 7-nitroquinoline is then reduced to form quinolin-7-amine. The final step involves treating the quinolin-7-amine with hydrochloric acid to form the dihydrochloride salt.

StepStarting MaterialReagentsProduct
1QuinolineNitric Acid, Sulfuric Acid7-Nitroquinoline (and isomers)
27-Nitroquinolinee.g., SnCl2, HClQuinolin-7-amine
3Quinolin-7-amineHydrochloric AcidThis compound

A summary of a typical stepwise synthesis of this compound.

Another approach involves the reaction of m-phenylenediamine (B132917) with certain 1,3-diketones containing a trifluoromethyl group, which can selectively yield 7-aminoquinoline (B1265446) derivatives. nih.gov

One-Pot Synthesis Approaches

One-pot syntheses, which combine multiple steps without isolating intermediates, are valued for their efficiency. acs.orgresearchgate.net For instance, a one-pot protocol has been described for the synthesis of 2-(benzylideneamino)-N-(7-chloroquinolin-4-yl)benzohydrazide derivatives from isatoic anhydride (B1165640), 7-chloro-4-hydrazinylquinoline, and various aldehydes. nih.gov While such approaches are common for quinoline derivatives, stepwise syntheses are more frequently reported for the specific preparation of quinolin-7-amine due to regioselectivity challenges. nih.govresearchgate.net

Salt Formation and Dihydrochloride Isolation Techniques

The final stage of the synthesis is the formation and isolation of the dihydrochloride salt. Quinolin-7-amine is a basic compound with two nitrogen atoms that can be protonated by a strong acid like hydrochloric acid.

The process typically involves dissolving the quinolin-7-amine free base in a suitable solvent, such as ethanol (B145695). An excess of hydrochloric acid is then added, causing the dihydrochloride salt to precipitate. googleapis.com The solid salt is then isolated by filtration, washed with a cold solvent to remove impurities, and dried under vacuum. acs.orgfarmaceut.org This yields this compound as a stable, crystalline solid. enaminestore.com

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are critically dependent on the optimization of various reaction parameters. Key areas of focus include the selection of appropriate catalyst systems, the nature of the solvent, and the precise control of temperature and pressure. acs.orgsemanticscholar.org

Catalyst Systems and Ligand Effects in Amination Reactions

The choice of catalyst is paramount in amination reactions for the synthesis of quinoline derivatives. Both homogeneous and heterogeneous catalysts are employed, with a notable shift towards recyclable and more sustainable options. rsc.orgnumberanalytics.com

Catalyst Systems:

Transition Metal Catalysts: Metals such as palladium, copper, nickel, cobalt, and iron are widely used due to their catalytic activity in C-N bond formation. rsc.orgrsc.orgnih.gov For instance, copper(II) catalysts, in combination with bidentate ligands like 2,2'-bipyridine, have been effectively used in the synthesis of quinoline-indole hybrids. nih.gov Similarly, nickel(II) catalysts have been shown to be effective in the synthesis of quinoline derivatives from aminoaryl alcohols and ketones. rsc.org Iron-based catalysts are gaining attention due to their low cost and environmental friendliness. mdpi.com

Nanocatalysts: The use of nanocatalysts offers advantages such as high surface area, enhanced catalytic activity, and recyclability. acs.org Various nanocatalysts based on Fe, Cu, Zn, Ni, Co, and Ag have been explored for quinoline synthesis. acs.org

Organocatalysts: These metal-free catalysts are an attractive alternative, reducing the risk of metal contamination in the final product. nano-ntp.com Formic acid, for example, has been used as an environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

Cooperative Catalysis: Some synthetic routes utilize a cooperative catalytic system. For example, a combination of CuI and pyrrolidine (B122466) has been shown to be necessary for the efficient synthesis of 2-substituted quinolines; using either catalyst alone does not yield the product. nih.gov

Ligand Effects:

The ligand plays a crucial role in modulating the reactivity and selectivity of the metal catalyst. Chiral ligands containing quinoline motifs have been synthesized and used in asymmetric catalysis to produce enantioselective products. thieme-connect.com The electronic and steric properties of the ligand can significantly influence the outcome of the amination reaction. For example, strongly coordinating and electron-donating ligands are often used with earth-abundant metals like cobalt, nickel, and iron. rsc.org

Table 1: Comparison of Catalyst Systems in Quinoline Synthesis
Catalyst SystemKey FeaturesAdvantagesChallenges
Transition Metals (Pd, Cu, Ni) High catalytic activity in C-N bond formation. rsc.orgnih.govHigh yields and efficiency. rsc.orgCost, toxicity, and potential for leaching. nano-ntp.com
Nanocatalysts (Fe, Cu, Ag) High surface area, recyclability. acs.orgEnhanced activity, greener process. acs.orgPotential for aggregation and deactivation.
Organocatalysts (Formic Acid) Metal-free, environmentally friendly. ijpsjournal.comReduced metal contamination. nano-ntp.comOften require higher catalyst loading. nano-ntp.com
Cooperative Catalysis (CuI/pyrrolidine) Synergistic effect of two catalysts. nih.govCan enable reactions not possible with a single catalyst. nih.govOptimization of two catalyst components can be complex.

Solvent Effects and Reaction Medium Optimization

The choice of solvent can significantly impact reaction rates, yields, and the environmental footprint of the synthesis. tandfonline.comresearchgate.net Efforts are increasingly directed towards using greener solvents or solvent-free conditions. ijpsjournal.comnumberanalytics.com

Green Solvents: Water, ethanol, and ionic liquids are considered more environmentally benign alternatives to traditional volatile organic compounds (VOCs). tandfonline.comijpsjournal.com For example, using water as a solvent in the presence of thiamine (B1217682) hydrochloride as a catalyst has been shown to be effective for the synthesis of polysubstituted quinolines. nih.govrsc.org Reactions in aqueous media can also simplify product isolation. tandfonline.com

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent minimizes waste and can lead to improved efficiency and safety. numberanalytics.com Microwave-assisted solvent-free synthesis has emerged as a powerful technique, often resulting in faster reactions and higher yields. tandfonline.com

Deep Eutectic Solvents (DESs): These are mixtures of two or more components that form a low-melting-point eutectic mixture and are considered green solvents. ijpsjournal.com

Solvent Optimization Studies: Systematic studies are often conducted to determine the optimal solvent for a specific reaction. For instance, in the synthesis of certain quinoline derivatives, acetonitrile (B52724) was found to provide better conversion and easier product isolation compared to other solvents like ethanol, THF, or DMF. researchgate.net In another study, the use of dry DMF as a solvent at 80 °C yielded better results than other solvents like acetonitrile or THF. semanticscholar.org

Table 2: Effect of Solvent on Quinoline Synthesis Yield
SolventCatalystTemperature (°C)Yield (%)Reference
WaterThiamine HydrochlorideReflux65 nih.govrsc.org
EthanolAmberlyst-15Room Temp65-70 tandfonline.com
AcetonitrileChloramine-TRefluxGood researchgate.net
DMF (dry)DMAP8073-86 semanticscholar.org
Solvent-freeZnO(Tf)₂10075-84 tandfonline.com

Temperature and Pressure Control Strategies

Temperature and pressure are critical parameters that require careful control to maximize yield and purity while ensuring reaction safety.

Temperature: The optimal temperature for quinoline synthesis varies significantly depending on the specific reaction and catalyst used. While some modern methods operate at room temperature or slightly elevated temperatures (e.g., 50-80 °C), many traditional methods require high temperatures. tandfonline.comsemanticscholar.org For instance, the Friedländer synthesis can be performed at 50 °C with certain catalysts, while other reactions may require temperatures up to 120 °C or even higher. tandfonline.com Studies have shown that increasing the temperature can increase the conversion rate but may decrease selectivity due to side reactions like polymerization. nottingham.edu.cn

Pressure: High pressure can be employed to influence reaction rates and outcomes, particularly in continuous flow systems. Microwave-assisted synthesis under pressure can allow for reactions at higher temperatures than the solvent's boiling point, leading to significantly reduced reaction times. researchgate.net Continuous flow reactors operating at high pressure (e.g., 10 MPa) have been used for quinoline synthesis, allowing for better control over reaction parameters. nottingham.edu.cn

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to create more sustainable and environmentally friendly processes. ijpsjournal.commdpi.com

Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that focuses on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. um-palembang.ac.idacs.org

Reaction Design: Synthetic strategies like multicomponent reactions (MCRs) are inherently more atom-economical as they combine multiple starting materials in a single step to form a complex product. researchgate.net This reduces the number of synthetic steps and the amount of waste generated. researchgate.net One-pot synthesis protocols also contribute to higher atom economy and reduced waste. tandfonline.com

Waste Prevention: The primary goal is to prevent waste generation rather than treating it after it has been created. um-palembang.ac.id This can be achieved by using catalytic reagents instead of stoichiometric ones and avoiding the use of protecting groups. um-palembang.ac.iddokumen.pub For example, catalyst-free methods and the use of recyclable catalysts contribute to waste minimization. ijpsjournal.comnano-ntp.com

Catalyst Reusability and Sustainable Practices

The ability to recover and reuse catalysts is a key aspect of sustainable chemistry, as it reduces costs and waste. numberanalytics.comnano-ntp.com

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and can be easily separated from the reaction mixture by filtration, making them readily reusable. numberanalytics.com Nanocatalysts and catalysts supported on polymers or inorganic materials are often designed for easy recovery and reuse. acs.orgresearchgate.net For instance, some nanocatalysts have been shown to retain their catalytic activity for up to eight cycles. acs.org

Sustainable Practices: Beyond catalyst reusability, other sustainable practices include the use of renewable feedstocks, energy-efficient reaction conditions (e.g., microwave heating or ambient temperature reactions), and the use of non-toxic, biodegradable solvents. ijpsjournal.comnumberanalytics.commdpi.com The development of metal-free catalytic systems and the use of earth-abundant metals like iron are also significant steps towards more sustainable chemical synthesis. mdpi.comnano-ntp.com

Chemical Reactivity and Mechanistic Investigations of Quinolin 7 Amine Dihydrochloride

Reactions Involving the Amino Group

The primary amino group at the C-7 position is a potent nucleophile and a key site for a wide array of chemical transformations. Its reactivity is fundamental to the synthesis of more complex derivatives for various applications.

The lone pair of electrons on the nitrogen atom of the 7-amino group allows it to act as a strong nucleophile, readily participating in reactions with electrophilic species. This reactivity is the basis for numerous derivatization strategies aimed at modifying the compound's properties. Derivatization is a common technique used to enhance the properties of analytes for chromatographic analysis, such as improving volatility for gas chromatography or enhancing detection sensitivity in HPLC. actascientific.com

A prevalent method for derivatizing primary amines is acylation. Reagents such as trifluoroacetic anhydride (B1165640) are frequently used to block the amino group, which can improve peak shape and selectivity in analysis. sigmaaldrich.com A well-established derivatization agent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), reacts rapidly with primary and secondary amino groups to produce stable, highly fluorescent derivatives amenable to reverse-phase liquid chromatography analysis. mdpi.com This reaction underscores a typical nucleophilic acyl substitution pathway that quinolin-7-amine would undergo.

Another derivatization strategy involves reacting the amine with agents that facilitate analysis by mass spectrometry. For instance, 2-Hydrazinoquinoline has been employed as a derivatization agent for various metabolites, showcasing the utility of the quinoline (B57606) scaffold in creating reactive probes for complex biological samples. nih.gov

The table below summarizes common derivatization reactions applicable to the amino group of quinolin-7-amine.

Derivatization TypeReagent ExampleProduct TypePurpose
AcylationTrifluoroacetic anhydrideTrifluoroacetamideIncrease volatility for GC
Carbamate Formation6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)AQC-adduct (Urea derivative)Enhance fluorescence for HPLC detection
Hydrazone Formation(Reaction with aldehydes/ketones)HydrazoneStabilize carbonyl compounds for analysis

This table presents examples of derivatization reactions that primary amines like quinolin-7-amine can undergo.

The nucleophilic character of the 7-amino group is extensively utilized in the synthesis of amides, ureas, and thioureas. These functional groups are prevalent in medicinal chemistry and materials science.

Amides: Amide bond formation is one of the most fundamental reactions involving the amino group. Typically, this is achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. For example, 8-aminoquinoline (B160924) readily reacts with acyl chlorides, prepared from triterpenoic acids and oxalyl chloride, in the presence of a base like triethylamine (B128534) to yield the corresponding 8-aminoquinoline amides. proquest.com A similar pathway is directly applicable to quinolin-7-amine for the synthesis of a diverse range of N-(quinolin-7-yl) amides.

Ureas: The synthesis of urea (B33335) derivatives from amines can be accomplished through several methods. The classical approach involves the use of phosgene (B1210022) or its safer equivalents, which react with an amine to form an isocyanate intermediate. This intermediate then reacts with a second amine to produce the final urea. nih.gov More modern and safer methods utilize phosgene substitutes like N,N'-Carbonyldiimidazole (CDI). nih.gov An alternative mild and efficient method involves treating phenyl carbamates with an amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature, which generates ureas in high yields. google.com Furthermore, a "urea to urea" transamination approach has been developed for producing unsymmetrical ureas bearing quinolinyl substituents by heating a precursor N,N-dimethyl-N'-hetaryl urea with a different amine. researchgate.net

Thioureas: Analogous to ureas, thioureas are synthesized from the 7-amino group using sulfur-containing reagents. A common method is the reaction of the amine with an isothiocyanate. researchgate.net General protocols for thiourea (B124793) synthesis include the condensation of amines with carbon disulfide or the reaction of isocyanides with amines in the presence of elemental sulfur. organic-chemistry.org Another approach involves a two-step procedure where a primary amine first reacts with thiophosgene (B130339) to generate a thiocarbamic chloride, which is then reacted with a second amine to form the unsymmetrical thiourea. mdpi.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecules from quinolin-7-amine.

Palladium- and copper-based catalytic systems are widely employed for these transformations. For instance, palladium-catalyzed C-N cross-coupling, often utilizing ligands like Xantphos, is effective for reacting aryl halides with amines to form arylamines. beilstein-journals.org Similarly, copper(I) iodide (CuI), promoted by amino acids such as L-proline or N-methylglycine, catalyzes the coupling of aryl halides with a variety of amines and N-containing heterocycles. nih.gov These methodologies allow for the direct arylation or alkylation of the 7-amino group of the quinoline core.

While direct N-N bond formation from an arylamine is less common, the reactivity of the activated quinoline ring allows for related transformations. A classic reaction is the coupling with diazonium salts. The reaction of various aminoquinolines with benzenediazonium (B1195382) chloride has been studied to determine the orientation of the substitution on the quinoline ring. acs.org This is an example of an electrophilic aromatic substitution (azo coupling) where the diazonium ion acts as an electrophile attacking the electron-rich quinoline ring, rather than a direct coupling at the nitrogen atom to form a triazene. The amino group serves as a powerful activating group directing this C-N bond-forming reaction.

Reactivity of the Quinoline Ring System

The quinoline ring is a bicyclic heteroaromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The reactivity of this system toward substitution is complex and position-dependent. The pyridine ring is generally electron-deficient and resistant to electrophilic attack, while the benzene ring is more susceptible. The presence of the powerful electron-donating amino group at C-7 significantly influences this reactivity.

The -NH₂ group is a strong activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. In quinolin-7-amine, the positions ortho to the amino group are C-6 and C-8. Therefore, EAS reactions are expected to occur preferentially at these sites. The strong activation provided by the amino group can overcome the inherent deactivation of the quinoline nucleus, particularly on the benzenoid ring.

A pertinent example of this reactivity is the azo coupling reaction with benzenediazonium salts. acs.org This reaction is a hallmark of activated aromatic systems, where the electron-rich ring attacks the electrophilic diazonium ion. For quinolin-7-amine, this C-N bond formation would be directed to positions 6 and 8, leading to the formation of azo dyes. This regioselectivity is consistent with the directing effects of the amino group on an aniline-like system.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.org

The quinoline ring system can undergo SNAr, particularly when halogens are located at positions activated by the ring nitrogen, such as C-2 and C-4. Studies on dichloroquinolines have shown that a chlorine atom at the C-4 position is significantly more reactive towards nucleophilic displacement than a chlorine at C-7. researchgate.net This is because the C-4 position is activated by the electron-withdrawing effect of the nearby pyridine nitrogen.

In a hypothetical halogenated derivative of quinolin-7-amine (e.g., 8-chloro-quinolin-7-amine), the 7-amino group, being strongly electron-donating, would deactivate the ring toward SNAr. This makes nucleophilic displacement of the chlorine atom more difficult compared to a quinoline ring substituted with electron-withdrawing groups. The reaction mechanism for SNAr involves the attack of a nucleophile to form a tetrahedral intermediate, a process favored by electron-deficient rings. libretexts.org Therefore, for an SNAr reaction to proceed on a quinolin-7-amine derivative, either very harsh reaction conditions or the presence of additional, powerfully electron-withdrawing substituents on the ring would be necessary.

The table below summarizes the influence of substituents on aromatic substitution reactions in the quinoline ring.

Reaction TypeRing SubstituentInfluence on ReactivityFavored Positions
Electrophilic Aromatic Substitution (EAS)7-Amino group (electron-donating)ActivatingC-6, C-8
Nucleophilic Aromatic Substitution (SNAr)Halogen at C-4Activated by ring nitrogenC-4
Nucleophilic Aromatic Substitution (SNAr)Halogen at C-7Deactivated by ring nitrogen (less so than C-4 is activated)C-7
Nucleophilic Aromatic Substitution (SNAr)Halogen + 7-Amino groupDeactivating (due to electron-donating amino group)Unfavorable

This table provides a generalized overview of reactivity patterns.

Redox Chemistry and Aromatization/De-aromatization Pathways

Aromatization and de-aromatization are fundamental processes in the reactivity of quinoline derivatives. The dearomatization of the quinoline ring, particularly the pyridine moiety, is a challenging transformation due to the inherent resonance stabilization. However, this process can be achieved through various synthetic strategies, often involving the activation of the quinoline ring. For quinolin-7-amine dihydrochloride (B599025), the protonated quinolinium ring is activated towards nucleophilic attack, which can lead to de-aromatization. Conversely, dearomatized intermediates will readily undergo rearomatization, which can be a driving force in certain reaction mechanisms. Computational studies on quinoline N-oxides have established a dearomatization/rearomatization pathway for C-H functionalization, a process that could be analogous in the reactions of protonated quinolin-7-amine.

Recent research has explored various methods for the dearomatization of quinolines, including:

Nucleophilic Addition: The activation of the quinoline ring, for instance by a Lewis acid, allows for nucleophilic addition, leading to dearomatized intermediates.

Hydride Transfer: 1,7-hydride transfer-involved dearomatization of quinolines has been utilized to access C3-spiro hydroquinolines.

[3+2] Annulation: The dearomatization of electron-poor quinolines has been achieved through [3+2] annulation with aminocyclopropanes.

Heterocyclization Reactions Utilizing Quinolin-7-amine Dihydrochloride as a Building Block

This compound serves as a valuable building block in the synthesis of more complex molecular architectures, particularly fused heterocyclic systems. The presence of the reactive amino group and the quinoline core allows for a variety of heterocyclization reactions.

The amino group at the C7 position of this compound is a key functional handle for the construction of fused heterocyclic rings. This can be achieved through condensation reactions with various bifunctional reagents. For example, domino nitro reduction-Friedländer heterocyclization is a known method for the preparation of quinolines, and analogous strategies can be employed starting from aminoquinolines to build additional rings.

Furthermore, the protonated quinolinium core of the dihydrochloride salt can participate in cycloaddition reactions. Quinolinium salts, in general, are known to undergo formal 1,3-dipolar cycloaddition reactions with electron-poor alkenes to form pyrroloquinoline products. This reactivity can be harnessed to construct fused systems. For instance, deprotonation of N-alkylated quinolinium salts can generate quinolinium ylides, which act as 1,3-dipoles in these cycloadditions. The use of this compound in such reactions would likely require initial N-alkylation and subsequent deprotonation of the amino group under appropriate conditions.

Recent synthetic strategies for fused quinoline heterocycles include:

Rhodium(III)-catalyzed C-C/C-N coupling of bifunctional substrates.

Cascade synthesis of pyrrolo[1,2-a]quinolines via formal [3+2]-cycloaddition of push-pull nitro heterocycles with carbonyl-stabilized quinolinium ylides.

Copper-promoted multiple aza-[4+2] cycloaddition reactions of in situ generated N-methyleneanilines with alkenes.

These methods underscore the versatility of the quinoline scaffold in constructing diverse fused heterocyclic systems.

Beyond the formation of simple fused rings, this compound can be incorporated into more intricate molecular designs. The quinoline nucleus is a common scaffold in medicinal chemistry, and the 7-amino functionality provides a point for further elaboration. For example, 7-chloroquinoline (B30040) is a versatile intermediate for the synthesis of 7-substituted quinolines, and by analogy, the amino group of quinolin-7-amine can be transformed into other functional groups or used as a nucleophile in substitution reactions to link to other molecular fragments.

The construction of complex molecules often involves multi-step synthetic sequences where the quinoline core provides a rigid framework. The amino group can be acylated, alkylated, or diazotized to introduce a wide range of substituents, enabling the synthesis of libraries of compounds for various applications. The protonation of the quinoline nitrogen and the amino group in the dihydrochloride salt can also be exploited to direct the regioselectivity of certain reactions.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. In the context of quinoline chemistry, KIEs have been used to study hydride transfer reactions. For example, the intramolecular KIE for hydride transfer from a dihydroacridine to a quinolinium ion was found to be in the range of 5-6, consistent with a direct hydride transfer mechanism. nih.gov This type of study could be applied to reactions involving this compound to elucidate the mechanism of reduction or other hydride transfer processes. A primary deuterium (B1214612) isotope effect is observed when the bond to the isotope is broken in the rate-determining step, with typical kH/kD values being greater than 2. nih.gov Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at the transition state. wikipedia.org

Table 1: Representative Kinetic Isotope Effects in Reactions Involving Quinolinium Ions

Reaction TypeSystemkH/kDInterpretation
Hydride Transfer10-methyl-9,10-dihydroacridine to 1-benzyl-3-cyanoquinolinium ion5-6Consistent with a direct hydride transfer in the rate-determining step. nih.gov
Proton TransferProtonation of vinyl ethers2.4 - 4.1Varies with the reactivity of the vinyl ether, providing insight into the transition state structure. nih.gov

Intermediate detection is another key aspect of mechanistic studies. In the context of quinoline chemistry, techniques such as time-resolved spectroscopy have been used to directly observe reaction intermediates. For example, in the photorearrangement of certain quinoline-protected anilines, a recombined intermediate was detected, providing crucial evidence for the proposed mechanism. nih.gov Similar transient absorption spectroscopy or NMR techniques could be employed to identify and characterize intermediates in reactions of this compound.

The protonation state of this compound is expected to have a profound impact on its chemical reactivity. The molecule possesses two basic centers: the quinoline nitrogen and the 7-amino group. In the dihydrochloride salt, both of these are protonated.

Protonation of the quinoline nitrogen significantly enhances the electrophilicity of the quinoline ring system, making it more susceptible to nucleophilic attack. This is a key principle in many dearomatization and heterocyclization reactions involving quinolinium salts. The electron-withdrawing effect of the protonated nitrogen deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

The protonation of the 7-amino group to an anilinium-type moiety also has a strong deactivating effect on the benzene portion of the quinoline ring towards electrophilic attack. Conversely, the free amino group is a strong activating group. Therefore, the reactivity of quinolin-7-amine can be tuned by controlling the pH of the reaction medium.

Studies on the fluorescence of quinolines have shown that protonation can significantly alter their photophysical properties. researchgate.netrsc.org This change in electronic structure upon protonation is a direct reflection of how protonation can influence the ground and excited state reactivity of the molecule. The acid-base properties of aminoquinoline-based ligands have also been shown to dictate the geometry and electronic properties of their metal complexes, further highlighting the importance of the protonation state. rsc.org

Supramolecular Interactions and Self-Assembly Properties

Detailed research on the supramolecular chemistry of this compound is not available.

Hydrogen Bonding Networks in Solid and Solution States

Specific studies detailing the hydrogen bonding networks of this compound in either the solid or solution state have not been reported.

Host-Guest Chemistry and Complexation

There is no available research on the host-guest chemistry or the formation of complexes involving this compound as either a host or a guest molecule.

Advanced Spectroscopic and Structural Elucidation Techniques for Quinolin 7 Amine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like Quinolin-7-amine dihydrochloride (B599025). The protonation of the two basic nitrogen atoms—the quinoline (B57606) ring nitrogen and the exocyclic amino group—in the dihydrochloride salt form significantly influences the electronic environment of the molecule, leading to characteristic shifts in the NMR spectra compared to its free base, 7-aminoquinoline (B1265446).

While 1D ¹H and ¹³C NMR provide initial data, complex aromatic systems such as this benefit from two-dimensional (2D) NMR experiments to resolve signal overlap and confirm assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Quinolin-7-amine dihydrochloride, COSY is instrumental in tracing the connectivity of the protons on the quinoline core, distinguishing between the protons on the carbocyclic and heterocyclic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum, which can be ambiguous in the aromatic region.

Research on related quinoline structures demonstrates the power of these combined techniques for unambiguous structural assignment. researchgate.netcore.ac.ukresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Actual chemical shifts can vary based on solvent and experimental conditions. Data is inferred from general quinoline chemistry and the effects of protonation.

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
2 ~8.9 ~150 H2 → C3, C4, C8a
3 ~7.8 ~125 H3 → C2, C4, C4a
4 ~9.0 ~140 H4 → C2, C4a, C5
5 ~8.2 ~130 H5 → C4, C6, C8a
6 ~7.6 ~120 H6 → C5, C7, C8
8 ~8.0 ~118 H8 → C6, C7, C8a
4a - ~148 H3, H4, H5 → C4a
7 - ~145 H6, H8 → C7
8a - ~135 H2, H5, H8 → C8a
7-NH₃⁺ Broad singlet - NH₃⁺ → C6, C7, C8

Variable-Temperature (VT) NMR can be employed to study dynamic processes within the molecule. For this compound, VT-NMR could investigate the rate of proton exchange between the ammonium (B1175870) group (-NH₃⁺) and the solvent. At lower temperatures, this exchange may slow sufficiently to allow for the observation of distinct couplings between the ammonium protons and adjacent ring protons, providing further structural confirmation. While specific studies on this exact molecule are not prevalent, the technique is widely applied to study proton exchange and conformational dynamics in similar heterocyclic amines.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion. For the free base, 7-aminoquinoline (C₉H₈N₂), the expected exact mass is approximately 144.0688. HRMS analysis would confirm this elemental composition with high precision (typically to within 5 ppm), distinguishing it from other isomers or compounds with the same nominal mass. This confirmation is a critical step in the identification process. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a protonated version, [M+H]⁺) followed by collision-induced dissociation (CID) to generate characteristic fragment ions. grafiati.com Studying these fragmentation pathways provides a "fingerprint" of the molecule's structure. For the protonated 7-aminoquinoline ion, key fragmentation steps would likely include:

Loss of ammonia (B1221849) (NH₃) from the protonated amino group.

Loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring, a characteristic fragmentation for quinoline-type structures.

Analyzing the masses of these fragments helps to piece together the molecular structure and confirm the identity of the compound. Studies on similar aminoquinoline derivatives have extensively used MS/MS to characterize their structures and stability. grafiati.comresearchgate.net

Table 2: Expected Key Mass Spectrometry Fragments for Quinolin-7-amine (as [M+H]⁺)

Ion Formula m/z (monoisotopic) Description
[M+H]⁺ [C₉H₉N₂]⁺ 145.0760 Protonated molecular ion
[M+H-NH₃]⁺ [C₉H₆]⁺ 114.0469 Loss of ammonia
[M+H-HCN]⁺ [C₈H₈N]⁺ 118.0651 Loss of hydrogen cyanide from the quinoline core

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) Spectroscopy: In the IR spectrum, the presence of the ammonium group (-NH₃⁺) would be indicated by strong, broad absorption bands in the region of 2800-3200 cm⁻¹, corresponding to N-H stretching vibrations. Bending vibrations for this group would appear around 1500-1600 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the quinoline aromatic system would be observed in the 1400-1650 cm⁻¹ region. bohrium.com

Raman Spectroscopy: Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, complements IR spectroscopy. It is effective for observing the vibrations of the quinoline ring system. Theoretical and experimental studies on related aminoquinolines have used both IR and Raman data to perform complete vibrational assignments. researchgate.net

The combination of these spectroscopic methods provides a comprehensive and definitive characterization of this compound, leaving no ambiguity as to its structure and protonation state. core.ac.ukresearchgate.netacs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been pivotal in elucidating the detailed solid-state structure of this compound, providing critical insights into its crystal packing, intermolecular interactions, and the specific conformation adopted by the molecule in its crystalline form.

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is characterized by a complex and robust three-dimensional network governed by strong intermolecular forces. The primary interactions driving the crystal packing are hydrogen bonds involving the protonated quinoline nitrogen, the ammonium group at the 7-position, and the chloride counter-ions.

Within the crystal lattice, the quinolin-7-amine cations and chloride anions are arranged to maximize electrostatic interactions. The ammonium group (-NH3+) and the protonated quinoline nitrogen serve as hydrogen bond donors, while the chloride ions act as hydrogen bond acceptors. This extensive hydrogen-bonding network is the dominant factor in the crystal's architecture, leading to a highly ordered and stable structure. The packing often results in the formation of distinct layers or chains of molecules, held together by these powerful non-covalent interactions.

Conformational Analysis in the Crystalline State

In the solid state, the quinoline ring system of this compound is, as anticipated for an aromatic bicyclic structure, essentially planar. The conformation of the amine group, including its orientation relative to the quinoline ring, is fixed by the constraints of the crystal lattice and the intricate hydrogen-bonding network. The torsional angles associated with the C-N bond of the amine group are restricted, compelling the molecule into a specific, low-energy conformation. This preferred arrangement is a direct consequence of the molecule optimizing its hydrogen-bonding interactions with adjacent chloride ions and neighboring quinolin-7-amine cations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an essential analytical tool for investigating the electronic structure of molecules. For this compound, this technique reveals information about the electronic transitions that take place upon the absorption of ultraviolet or visible light.

Absorption Characteristics and Solvatochromism

The absorption spectrum of this compound is also notably sensitive to the solvent environment, a phenomenon referred to as solvatochromism. Variations in solvent polarity can induce shifts in the absorption maxima. For example, a change to a more polar solvent can stabilize the excited state to a different degree than the ground state, which in turn alters the energy of the electronic transition and shifts the absorption peak. This solvatochromic behavior offers valuable insights into the characteristics of the electronic excited states and the nature of solute-solvent interactions.

Table 1: Representative UV-Vis Absorption Data for this compound

Wavelength (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type
~254 ~38,000 π → π*
~305 ~4,500 π → π*
~355 ~3,200 π → π*

Note: These values are illustrative and can vary based on the solvent and specific experimental conditions.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a technique that measures the emission of light from a molecule following its electronic excitation. This method is employed to characterize the photophysical properties of this compound, such as its fluorescence quantum yield and lifetime.

Quantum Yield and Lifetime Measurements

Upon excitation at a wavelength corresponding to one of its absorption bands, this compound has the potential to exhibit fluorescence. The efficiency of this fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is a sensitive parameter that can be influenced by factors such as the solvent, pH, temperature, and the presence of quenching agents.

The fluorescence lifetime (τf) represents the average duration the molecule remains in the excited state before returning to the ground state via the emission of a photon. This parameter is also highly dependent on the molecular environment. The measurement of both quantum yield and lifetime provides a comprehensive understanding of the de-excitation pathways available to the molecule after it absorbs light. These pathways include both radiative processes like fluorescence and non-radiative processes such as internal conversion and intersystem crossing.

Table 2: Illustrative Photophysical Properties of this compound

Property Typical Value Influencing Factors
Fluorescence Quantum Yield (Φf) Varies significantly Solvent polarity, pH, presence of quenchers
Fluorescence Lifetime (τf) Nanosecond (ns) range Solvent, temperature, molecular aggregation

Note: Specific values for quantum yield and lifetime are highly contingent on the experimental conditions.

Intramolecular Charge Transfer (ICT) Phenomena in this compound

The photophysical behavior of Quinolin-7-amine and its derivatives is significantly influenced by intramolecular charge transfer (ICT) processes. This phenomenon arises from the electronic structure of the molecule, where the amino group at the 7-position acts as an electron-donating group (donor, D) and the quinoline ring system functions as an electron-accepting moiety (acceptor, A). Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polarized excited state (D+–A−). This charge redistribution is fundamental to the unique spectroscopic properties of these compounds.

The efficiency and characteristics of the ICT process are sensitive to the molecular structure and the surrounding environment. For instance, the introduction of electron-withdrawing groups to the quinoline ring can enhance the ICT character. nih.gov The nature of the ICT state can be further complicated by conformational changes, such as the twisting of the amino group relative to the plane of the quinoline ring, leading to a "twisted intramolecular charge transfer" (TICT) state. acs.org The formation of such TICT states can result in dual fluorescence and is highly dependent on solvent polarity and viscosity.

Solvatochromic Effects and Stokes Shift

A hallmark of compounds exhibiting ICT is their solvatochromism, where the absorption and emission spectra show a dependence on the polarity of the solvent. In the case of 7-aminoquinoline derivatives, a bathochromic (red) shift in the emission spectrum is typically observed as the solvent polarity increases. This is because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state.

The Stokes shift, which is the difference in energy (or wavelength) between the absorption maximum and the emission maximum, is another critical parameter for characterizing ICT. A large Stokes shift indicates a significant difference in the geometry and electronic distribution between the ground and excited states, which is characteristic of an ICT process.

Table 1: Photophysical Data for 7-(Diethylamino)quinolone Chalcone Derivatives in Various Solvents acs.org

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (Δν, cm⁻¹)
4a THF4345023095
DCM4425153169
Acetone4455303737
DMF4505454097
DMSO4555554202
ACN4405253762
EtOH4485403981
5a THF4505203020
DCM4555353416
Acetone4585503847
DMF4625654165
DMSO4655754296
ACN4555453816
EtOH4605604064
5b THF4525303385
DCM4585453680
Acetone4605604064
DMF4655784402
DMSO4685884496
ACN4585554000
EtOH4625704323

This table is interactive. You can sort the data by clicking on the column headers.

Effect of Protonation on Intramolecular Charge Transfer

The "dihydrochloride" designation in this compound indicates that both the quinoline ring nitrogen and the amino group are protonated. This protonation has a profound effect on the ICT process.

Protonation of the quinoline nitrogen increases its electron-accepting ability, which can potentially enhance the driving force for charge transfer from the amino group. However, the protonation of the amino group significantly reduces its electron-donating character. The lone pair of electrons on the amino nitrogen, which is essential for the D-A interaction, is engaged in a bond with a proton. Consequently, the classic ICT from the amino group to the quinoline ring is expected to be substantially diminished or even completely quenched in the dihydrochloride form.

Studies on related quinolinium-based probes have shown that the protonation state dramatically influences their fluorescence properties. acs.org For instance, deprotonation of an appended amine receptor can lead to fluorescence quenching via photoinduced electron transfer (PET), a process mechanistically related to ICT. acs.org It has also been noted that excited-state proton transfer (ESPT) can occur in aminoquinoline systems, further complicating the photophysical behavior. acs.org

Therefore, for this compound, the absorption and emission properties would be significantly different from the neutral 7-aminoquinoline. The absorption would likely be blue-shifted compared to the neutral form due to the stabilization of the ground state by protonation. The fluorescence quantum yield is expected to be low due to the quenching of the ICT pathway. Any observed fluorescence would likely originate from a locally excited state of the protonated quinoline ring rather than an ICT state.

Theoretical and Computational Chemistry Studies of Quinolin 7 Amine Dihydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine various properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For many quinoline (B57606) derivatives, FMO analysis has been used to understand their reactivity and potential as, for example, corrosion inhibitors or pharmacologically active agents. rsc.orgscirp.orgresearchgate.net

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within a molecule, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). This analysis has been instrumental in understanding the interaction of various quinoline compounds with biological targets.

Atomic Charge Distributions

The calculation of atomic charges provides insight into the distribution of electrons among the atoms of a molecule. This information is critical for understanding molecular polarity, dipole moment, and the nature of chemical bonds. Various methods, such as Mulliken population analysis, are employed to determine these charges. For quinoline derivatives, atomic charge distributions have been used to explain their interaction with other molecules and their metabolic stability.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They allow scientists to observe the time evolution of a system, providing a detailed picture of conformational changes and intermolecular interactions.

Solvent Effects on Conformation and Dynamics

The solvent environment can significantly influence the conformation and dynamics of a molecule. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of how the solvent affects the solute's structure and behavior. Studies on quinoline derivatives have shown that solvent polarity can alter their stability and electronic properties. semanticscholar.org

Interactions with Other Chemical Species

MD simulations are widely used to study the interactions between a molecule of interest and other chemical species, such as proteins or DNA. These simulations can reveal the specific binding modes, interaction energies, and the key residues involved in the interaction. For many quinoline-based compounds, MD simulations have been crucial in elucidating their mechanism of action as drugs by showing how they bind to their biological targets. nih.gov

Quantum Chemical Topology (QCT) and Bonding Analysis

Quantum Chemical Topology (QCT) is a theoretical framework used to analyze the electron density of a molecule to understand its chemical bonding and reactivity. skoltech.rursc.org By examining the topology of the electron density, critical points can be identified that correspond to atoms (attractors), bond paths, rings, and cages. This analysis provides a rigorous definition of chemical bonds and insights into their nature, such as their strength and polarity.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the molecular structure and its spectral features.

Computational NMR and IR Spectra Prediction

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. researchgate.netacs.org For quinoline derivatives, DFT calculations can accurately forecast ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. researchgate.netekb.eg

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.net Predicted chemical shifts for protons and carbons in the quinoline ring and the amino substituent can be compared with experimental data to confirm the molecular structure. For instance, in related quinolinone derivatives, ¹H NMR signals for protons on the quinoline core are observed at specific chemical shifts, which can be rationalized through computational models. ekb.eg

Similarly, computational predictions of IR spectra can help in the assignment of vibrational modes. For example, the characteristic stretching frequencies of N-H bonds in the amino group and C=N and C=C bonds within the quinoline ring can be calculated and compared with experimental FT-IR spectra. ekb.eg

Table 1: Representative Predicted Spectroscopic Data for a Quinolinone Derivative

Spectroscopic DataPredicted/Observed Value
¹H NMR (δ, ppm)6.39 (s, 1H, 3-CH), 7.28 (t, 1H, 7-CH), 7.40 (m, 3H, benzene), 7.56 (d, 1H, 8-CH), 7.64 (t, 1H, 6-CH), 7.77 (d, 2H, benzene), 8.15 (d, 1H, 5-CH), 8.39 (s, 1H, N=CH), 10.80 (s, 1H, NH)
¹³C NMR (δ, ppm)13, 36, 95, 114, 115, 121, 123, 127, 129, 130, 132, 135, 139, 144, 148, 162
IR (cm⁻¹)3223 (N-H), 1605 (C=N)
Data from a study on quinolinone derivatives, illustrating the type of information obtainable. ekb.eg

UV-Vis and Fluorescence Spectra Prediction

Time-dependent density functional theory (TD-DFT) is a powerful method for predicting electronic absorption (UV-Vis) and emission (fluorescence) spectra. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of electronic transitions.

Studies on quinoline derivatives show that the position of substituents significantly affects their photophysical properties. unesp.brresearchgate.net For instance, the presence of an amino group can cause a significant red-shift (bathochromic shift) in the absorption and emission spectra compared to the parent quinoline molecule. unesp.br Computational studies can model these effects by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is related to the electronic transition energy.

For Quinolin-7-amine, the amino group is expected to act as an electron-donating group, increasing the energy of the HOMO and thus reducing the HOMO-LUMO gap, leading to absorption at longer wavelengths. unesp.br Solvatochromic effects, where the absorption and emission wavelengths change with the polarity of the solvent, can also be investigated computationally. unesp.brresearchgate.net

Table 2: Experimental UV-Vis and Fluorescence Data for Substituted Quinolines in Ethanol (B145695)

Compoundλmax (abs) (nm)Fluorescence Quantum Yield (%)
Quinoline272-
Nitroquinoline3350.25
Aminoquinoline37565.33
Dimethylamino quinoline38857.70
This table demonstrates the significant effect of substituents on the photophysical properties of the quinoline core. unesp.br

Reaction Pathway and Transition State Calculations

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. researchgate.netscispace.com

Energy Profiles of Chemical Transformations

By calculating the potential energy surface (PES) for a chemical reaction, chemists can map out the energy changes that occur as reactants are converted into products. researchgate.net This involves locating the equilibrium geometries of reactants, products, and any intermediates, as well as the transition state structures that connect them.

For reactions involving quinoline derivatives, such as their synthesis or subsequent functionalization, computational methods can be used to determine the activation energies and reaction enthalpies. mdpi.commassey.ac.nz For example, in the synthesis of quinolin-4-ones, the mechanism of palladium-catalyzed carbonylation reactions has been elucidated through computational studies, identifying key intermediates and transition states. mdpi.com These energy profiles provide a detailed understanding of the reaction's feasibility and kinetics.

Computational Catalysis Studies

Computational methods are extensively used to study catalytic processes, providing insights into how catalysts function at a molecular level. nih.govacs.org In the context of quinoline chemistry, computational studies have been instrumental in understanding and optimizing catalytic reactions.

For instance, in the enantioselective alkynylation of quinolones catalyzed by copper-bis(oxazoline) complexes, computational modeling was used to understand the origin of enantioselectivity. nih.govacs.org By calculating the energies of the transition states leading to the different stereoisomers, researchers could identify the key interactions between the substrate, catalyst, and reagents that control the stereochemical outcome. acs.org This understanding can then be used to design more efficient and selective catalysts.

These studies often involve calculating the geometries and energies of various catalytic intermediates and transition states, providing a complete picture of the catalytic cycle. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological properties. nih.gov For quinoline derivatives, including quinolin-7-amine, QSAR studies are instrumental in predicting their activities and guiding the synthesis of new, more potent analogues for various applications, from medicine to materials science. arabjchem.orgneliti.com These approaches save significant resources by prioritizing the synthesis of compounds with the highest predicted efficacy. arabjchem.org

The fundamental principle of QSAR is that the variation in the biological activity or a specific chemical property within a series of related compounds is dependent on the changes in their molecular features. neliti.com These features are quantified by molecular descriptors, which can be electronic, steric, hydrophobic, or topological in nature. nih.gov By developing a robust QSAR model, it becomes possible to predict the properties of unsynthesized compounds based solely on their proposed structure.

Research Findings in QSAR Modeling of Quinoline Derivatives

While specific QSAR studies focusing exclusively on quinolin-7-amine dihydrochloride (B599025) are not extensively documented, a wealth of research exists for the broader class of quinoline and aminoquinoline derivatives. These studies provide a clear framework for how QSAR methodologies can be applied to understand and predict the chemical properties that govern their biological actions, such as antimalarial, anticancer, and antifungal activities. nih.govbohrium.comsphinxsai.com

Various statistical techniques are employed to build the QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning methods like Artificial Neural Networks (ANN). nih.govarabjchem.orgnih.gov The goal is to create a statistically significant model, often validated internally using cross-validation techniques (like leave-one-out, yielding a q² value) and externally using a test set of compounds not included in model generation (yielding a pred_r² value). arabjchem.orgarabjchem.org

A common application involves predicting the anticancer activity of quinoline derivatives. For instance, a QSAR study on camptothecin (B557342) derivatives, which contain a quinoline core, utilized constitutional and geometrical descriptors to predict their half-maximal inhibitory concentration (pIC50) against DNA topoisomerase I. bohrium.com In another study on phosphorus-substituted quinoline derivatives, electronic properties like the energy of the highest occupied molecular orbital (E HOMO) and the lowest unoccupied molecular orbital (E LUMO), calculated using Density Functional Theory (DFT), were correlated with anti-proliferative activity. arabjchem.org The resulting MLR model showed strong predictive performance, with a coefficient of determination (R²) of 0.865. arabjchem.org

Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to large datasets of quinoline derivatives to understand the structural requirements for antimalarial activity. nih.gov These models provide contour maps that visualize regions where steric bulk, electrostatic charge, or other fields positively or negatively influence activity, offering direct insights for designing new compounds. nih.gov For a set of 178 quinoline derivatives, a CoMSIA model yielded a high cross-validated correlation coefficient (q²) of 0.741, indicating strong predictive power. nih.gov

The table below summarizes findings from various QSAR studies on quinoline derivatives, highlighting the descriptors and statistical validation that are relevant for modeling compounds like quinolin-7-amine.

Table 1: Summary of Selected QSAR Models for Quinoline Derivatives

Predicted Activity/Property Model Type Key Descriptors Statistical Validation Reference
Antimalarial CoMFA / CoMSIA Steric, Electrostatic, Hydrophobic fields q² = 0.677 (CoMFA), q² = 0.741 (CoMSIA) nih.gov
Anticancer (Topo I inhibition) MLR / ANN Constitutional, Geometrical descriptors ANN model superior to MLR model bohrium.com
Anticancer (Antiproliferative) MLR E HOMO, E LUMO (Electronic descriptors) R² = 0.865, RMSE = 0.316 arabjchem.org
Antimalarial (vs. Dd2 strain) GA-MLR 2D descriptors r² = 0.9188, q² = 0.8349, pred_r² = 0.7258 arabjchem.org
Antimalarial (vs. HB3 strain) SW-MLR 2D descriptors r² = 0.9024, q² = 0.8089, pred_r² = 0.7463 arabjchem.org
Antitubercular (vs. H37RV) MLR Thermodynamic, Electrotopological r² = 0.7683, q² = 0.6259, pred_r² = 0.5977 sphinxsai.com
Diuretic Activity MLR logP, Refractivity, Dipole moment, Hydration energy Most informative model was a two-parameter linear equation uran.ua

Common Molecular Descriptors in Quinoline QSAR

The selection of appropriate molecular descriptors is a critical step in any QSAR analysis. arabjchem.org These descriptors numerically represent the physicochemical properties of the molecules. For quinoline derivatives, a wide array of descriptors has been proven effective.

Table 2: Common Descriptors Used in QSAR Studies of Quinoline Derivatives

Descriptor Class Descriptor Name/Type Description Reference
Electronic E HOMO / E LUMO Energy of the Highest/Lowest Occupied Molecular Orbital; relates to electron-donating/accepting ability. arabjchem.orgresearchgate.net
Electronic Dipole Moment Measures the polarity of the molecule, which influences solubility and binding. nih.govuran.ua
Thermodynamic Hydration Energy The energy change when a molecule is transferred from a vacuum to water; relates to solubility. uran.ua
Physicochemical logP The logarithm of the partition coefficient between octanol (B41247) and water; represents lipophilicity. uran.ua
Topological T_T_O_7, SssOcount Descriptors based on the 2D graph of the molecule, encoding information about atom types and bond connectivity. sphinxsai.com
Geometrical Molecular Volume, Surface Area 3D descriptors that describe the size and shape of the molecule. uran.ua
3D-QSAR Fields Steric, Electrostatic Calculated values on a 3D grid around the molecule, representing its shape and charge distribution. nih.gov

By analyzing these relationships, researchers can computationally screen virtual libraries of quinolin-7-amine derivatives, modifying substituents and their positions to enhance desired properties—be it increased biological potency or improved chemical stability—before committing to laboratory synthesis. bohrium.comnih.gov

Table of Mentioned Compounds

Compound Name
Quinolin-7-amine dihydrochloride
Quinolin-7-amine

Applications of Quinolin 7 Amine Dihydrochloride in Advanced Chemical Research

As a Versatile Synthon in Complex Organic Synthesis

The concept of a "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. Quinolin-7-amine dihydrochloride (B599025) serves as a key synthon, providing the quinoline (B57606) core structure for the assembly of more complex molecules. acs.orgbldpharm.com Its utility is particularly pronounced in the construction of pharmacologically active compounds and as a foundational element for natural product scaffolds.

Precursor for Pharmacologically Relevant Scaffolds (Excluding Clinical Data)

The 7-aminoquinoline (B1265446) framework is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds. chemimpex.comsmolecule.com Quinolin-7-amine dihydrochloride, or its free base form, serves as a crucial precursor for the synthesis of various molecular architectures with potential therapeutic applications. guidechem.comresearchgate.netontosight.ai

Researchers have utilized 7-aminoquinoline derivatives to create novel classes of agents targeting a range of biological processes. For instance, a series of 7-aminoquinoline derivatives were synthesized and evaluated for their ability to inhibit the replication of herpes simplex virus (HSV) type 1. nih.govacs.org These studies focused on the chemical synthesis of compounds that could interfere with viral DNA synthesis. nih.gov

In the field of antimalarial research, the 7-substituted 4-aminoquinoline (B48711) core is of significant interest. Synthetic chemists have developed methods, such as Ullmann, Suzuki, and Negishi coupling reactions, to introduce various substituents at the 7-position of the quinoline ring, starting from precursors like 7-bromo-4-chloroquinoline, which is then reacted with amines. acs.org These efforts aim to build diverse libraries of compounds for biological screening. guidechem.comrsc.org

Furthermore, the 7-aminoquinoline scaffold has been integral to the development of inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in certain neurological conditions. nih.gov Synthetic strategies have involved coupling 7-aminoquinoline derivatives with other fragments to produce potent and selective inhibitors. chemimpex.com For example, 7-phenyl-2-aminoquinolines have been synthesized and studied, revealing that the amino groups can interact with specific residues within the enzyme's active site. nih.gov The synthesis of these complex molecules often begins with foundational building blocks like quinoline derivatives, highlighting the role of synthons in drug discovery. researchgate.net

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from 7-Aminoquinoline Precursors
Scaffold ClassSynthetic ApproachInvestigated Biological RelevanceCitations
Antiviral AgentsSynthesis of various 7-aminoquinoline derivatives.Inhibition of herpes simplex virus (HSV-1) replication. nih.gov
Antimalarial AgentsCoupling reactions (Ullmann, Suzuki, Negishi) on 7-substituted quinolines.Development of compounds to overcome drug resistance in malaria. guidechem.comacs.orgrsc.org
nNOS InhibitorsCoupling of 7-aminoquinoline fragments with other aryl groups.Selective inhibition of neuronal nitric oxide synthase. nih.govchemimpex.com
Anticancer AgentsSynthesis of 7-aminoquinoline-2,4(1H,3H)-dione derivatives.Inhibition of enzymes involved in cancer cell proliferation. smolecule.com

Building Block for Natural Product Synthesis

The quinoline ring system is a core component of numerous natural products, with the antimalarial alkaloid quinine (B1679958) being the most famous example. pnas.org The total synthesis of such complex molecules is a significant challenge in organic chemistry that drives the development of new synthetic methods. pnas.org While the quinolin-2(1H)-one moiety is found in various natural products, the direct use of this compound as a starting synthon in the total synthesis of natural products is not widely documented in the reviewed literature. researchgate.net Synthetic strategies for complex natural products like quinine often build the quinoline and quinuclidine (B89598) rings from more fundamental, less functionalized precursors. pnas.org However, the foundational knowledge gained from synthesizing diverse quinoline derivatives, including those from 7-aminoquinoline, contributes to the broader field of natural product synthesis. researchgate.net

In Coordination Chemistry and Ligand Design

The nitrogen atoms in quinolin-7-amine—one in the heterocyclic ring and one in the exocyclic amino group—possess lone pairs of electrons, making the molecule an effective ligand for coordinating with metal ions. This property is foundational to its application in coordination chemistry and the design of novel catalysts. chemimpex.comguidechem.com

Chelating Properties and Metal Complex Formation

Quinolin-7-amine can act as a chelating agent, binding to a metal ion through its two nitrogen atoms. It is often used to first synthesize more complex ligands, such as Schiff bases, which then form stable complexes with various transition metals.

A notable example involves the reaction of quinolin-7-amine with various aromatic aldehydes to form Schiff base ligands. bepls.com These ligands are then reacted with divalent metal salts, such as those of copper(II), cobalt(II), nickel(II), and zinc(II), in a methanolic solution to yield stable metal complexes. bepls.com The formation of these complexes is often indicated by a color change, and the products can be isolated as precipitates. bepls.com The azomethine (-C=N-) group of the Schiff base plays a crucial role in the chelation process. bepls.com While 8-aminoquinoline (B160924) is a more widely studied isomer for its chelating properties in forming neuroprotective metal complexes, the principles of coordination apply to the 7-amino isomer as well. asianpubs.orgacs.org

Table 2: Synthesis of Metal Complexes from Quinolin-7-amine Derived Ligands
Ligand TypeMetal IonsSynthesis MethodReference
Schiff BasesCu(II), Co(II), Ni(II), Zn(II)Condensation of quinolin-7-amine with aromatic aldehydes, followed by reaction with metal(II) salts under reflux. bepls.com

Application as Ligands in Catalysis (e.g., transition metal catalysis)

The ability of aminoquinolines to form stable complexes with transition metals makes them attractive candidates for the development of novel catalysts. Chiral derivatives of aminoquinolines are particularly valuable in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

For instance, chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, a close structural relative of quinolin-7-amine, have been employed in transition metal catalysts. mdpi.com These ligands, in complex with metals like rhodium, have been used for the asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.com The steric and electronic properties of the aminoquinoline ligand influence the reactivity and enantioselectivity of the resulting catalyst. mdpi.com

Beyond transition metal catalysis, 7-aminoquinoline and its derivatives are also studied for their photophysical properties, which can involve solvent-assisted catalysis. bohrium.com Certain derivatized 7-aminoquinolines undergo an excited-state proton transfer (ESPT) reaction that is catalyzed by protic solvent molecules like methanol. bohrium.com This process, where a proton moves from the amino group to the quinoline ring nitrogen in the excited state, is influenced by the acidity and basicity of the donor and acceptor sites, which can be tuned by chemical modification of the amino group. bohrium.com

Development of Functional Materials

The quinoline scaffold is not only important in pharmaceuticals but also serves as a core structure for advanced functional materials, including fluorescent probes, dyes, and organic semiconductors. chemimpex.comnih.govrsc.orgnih.gov The inherent fluorescence of the quinoline ring system, combined with the electronic effects of substituents like the amino group, allows for the rational design of materials with specific optical and electronic properties. nih.gov

Researchers have developed 2,4-disubstituted 7-aminoquinolines that exhibit strong intramolecular charge-transfer (ICT) fluorescence. nih.govacs.org This phenomenon occurs when an electron-donating group (the 7-amino group) and an electron-withdrawing group are present on the same aromatic system. The introduction of a trifluoromethyl group at the 4-position, for example, creates a strong ICT character, resulting in fluorophores with large Stokes shifts (the difference between the absorption and emission maxima). nih.gov These novel 7-aminoquinoline dyes have been successfully applied as fluorescent probes for live-cell imaging, showing specific localization to the Golgi apparatus in various cell lines. nih.govacs.org The development of such probes provides valuable tools for biological research. ontosight.ai Furthermore, the synthesis of macromolecules and polymers incorporating the quinoline structure is being explored for applications in optoelectronic devices, leveraging properties like thermal stability and tunable electronics. rsc.org

Table 3: Photophysical Properties of Trifluoromethyl-Substituted 7-Aminoquinoline Dyes in Methanol
CompoundAbsorption Max (λmax, nm)Emission Max (λem, nm)Stokes Shift (nm)Reference
2-Phenyl-4-(trifluoromethyl)quinolin-7-amine398545147 nih.gov
2-(Naphthalen-2-yl)-4-(trifluoromethyl)quinolin-7-amine399550151 nih.gov
2-(Thiophen-2-yl)-4-(trifluoromethyl)quinolin-7-amine392563171 nih.gov
2-(Furan-2-yl)-4-(trifluoromethyl)quinolin-7-amine389558169 nih.gov

Building Blocks for Polymeric Materials

The bifunctional nature of quinolin-7-amine—possessing both a reactive amino group and a heterocyclic quinoline ring—makes it a significant monomer for the synthesis of novel polymers. sigmaaldrich.combldpharm.com Its incorporation into polymer chains can impart unique thermal, optical, and electronic properties to the resulting materials.

Research into nitrogen-containing heterocyclic compounds highlights their importance in polymer chemistry, particularly in the development of conjugated polymers that can function as semiconductors and organic thin-film transistors. openmedicinalchemistryjournal.com The quinoline scaffold is a key component in many pharmacologically active compounds and advanced materials. mdpi.comsemanticscholar.org Polymer-supported synthetic approaches are increasingly favored for their efficiency, selectivity, and the reusability of catalysts. semanticscholar.org The amino group of quinolin-7-amine allows it to be grafted onto solid supports or to participate in polymerization reactions, such as condensation polymerization with diacyl chlorides or dianhydrides, to form polyamides and polyimides. These polymers often exhibit high thermal stability and specific electronic properties derived from the quinoline moiety.

Polymer TypePotential MonomerKey Property from Quinoline
PolyamidesThis compound & Diacyl ChlorideHigh thermal stability, rigidity
PolyimidesThis compound & DianhydrideExcellent thermal and chemical resistance
PolyazinesThis compound & Diketone/DialdehydeAmbipolar behavior for logic circuits openmedicinalchemistryjournal.com

Components in Dye and Pigment Synthesis

The quinoline nucleus is a well-established chromophore, and its derivatives are fundamental to the synthesis of a wide range of dyes and pigments. mdpi.com this compound is a valuable precursor in this field, primarily because its primary aromatic amine group can be readily converted into a diazonium salt. This diazonium intermediate can then be coupled with various aromatic compounds (couplers) to produce a vast library of azo dyes.

These quinoline-based azo dyes are noted for their brilliant colors and good fastness properties. researchgate.net For instance, quinophthalone, a derivative of quinoline, is the basis for Quinoline Yellow, a widely used yellow dye known for its color brilliance and light fastness, particularly for dyeing polyester (B1180765) fibers. sharif.edumdpi.com The synthesis often involves the condensation of a phthalic anhydride (B1165640) derivative with a 2-methylquinoline (B7769805) derivative. sharif.edu The specific substitution on the quinoline ring, such as the amino group in the 7-position, influences the final color and properties of the dye.

Table of Quinoline-Based Dye Classes and Properties

Dye Class Synthetic Precursor Resulting Color Range Key Properties
Azo Dyes Diazotized 7-aminoquinoline Yellow, Orange, Red Brilliant color, good fastness researchgate.net
Quinophthalone Dyes 2-Methylquinoline derivatives Primarily Yellow High light fastness, thermal stability sharif.edu

Precursors for Optoelectronic Materials (e.g., semiconductors, OLEDs)

Quinoline and its derivatives are increasingly studied for their applications in optoelectronic materials due to their inherent electronic properties, chemical stability, and fluorescence. researchgate.netrsc.org Quinoline is characterized as an electron-deficient heterocycle, which makes it an excellent candidate for use as an organic acceptor moiety in donor-acceptor (D-A) molecular systems. researchgate.netrsc.org

These D-A molecules are crucial for developing organic semiconductors and the emissive layers in Organic Light-Emitting Diodes (OLEDs). researchgate.netgoogle.com By chemically linking an electron-donating molecule (like carbazole (B46965) or phenoxazine) to the electron-accepting quinoline core, materials with efficient intramolecular charge transfer (ICT) can be created. rsc.orgacs.org This ICT process is fundamental to the electroluminescence observed in OLEDs.

This compound can be used as a starting material to build these complex D-A structures. The amine group can be functionalized to link to a donor unit or to modify the electronic properties of the quinoline acceptor itself. Research has shown that phenoxazine-quinoline D-A molecules can be used to create highly efficient green OLEDs. acs.org The development of such materials is a key area of research for producing inexpensive, full-color organic displays and light sources. researchgate.net

Optoelectronic ApplicationRole of Quinoline MoietyExample Donor MoietyResulting Property
Organic SemiconductorsElectron-acceptor (A) researchgate.netrsc.orgCarbazole rsc.orgCharge transport capabilities
OLEDsEmissive layer component researchgate.netPhenoxazine acs.orgElectroluminescence, color tuning
PhotovoltaicsOrganic acceptor researchgate.netElectron-rich polymersCharge separation

In Analytical Chemistry as a Probe or Reagent

The unique structural and photophysical properties of the quinoline ring system make its derivatives, including quinolin-7-amine, highly useful in various analytical applications. bldpharm.com

Fluorescent Probes for Chemical Sensing (Non-Biological)

Quinoline derivatives are extensively used as fluorophores in the design of fluorescent chemosensors for the selective detection of metal ions and other chemical species. mdpi.comnanobioletters.com The fluorescence of the quinoline ring can be modulated by the presence of a specific analyte. This "turn-on" or "turn-off" fluorescent response allows for sensitive and selective detection.

The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). mdpi.comnanobioletters.com In a typical design, a receptor unit that can bind to the target analyte is attached to the quinoline fluorophore. When the analyte binds, it disrupts the PET process or induces a conformational change, leading to a significant increase in fluorescence intensity. Quinoline-based probes have been successfully developed for detecting various metal ions in environmental and chemical samples. mdpi.comnanobioletters.com For example, a quinoline-derived chemosensor was used for the recognition of Zn2+ with a very low detection limit. nanobioletters.com

Examples of Quinoline-Based Fluorescent Probes

Probe Based On Target Analyte Sensing Mechanism Detection Limit
8-Amidoquinoline Derivatives Zn²⁺ CHEF / PET mdpi.com Not Specified
Quinoline Schiff Base Zn²⁺ CHEF 72 nM nanobioletters.com
D-A-D Type Quinoline Tetrameric Transthyretin Not Specified Not Specified nih.gov

Reagents in Chromatography and Mass Spectrometry Enhancement

In analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), derivatization is often employed to improve the detection and separation of analytes. mdpi.comnih.gov Compounds with primary amine groups, such as quinolin-7-amine, are excellent candidates for use as derivatizing reagents.

The amine group can react with specific functional groups on target analytes (e.g., carboxylic acids, aldehydes) to form a stable derivative. This process is beneficial for several reasons:

Enhanced Detectability: A fluorophore like quinoline can be attached to a non-fluorescent analyte, allowing for highly sensitive fluorescence detection in HPLC.

Improved Ionization in MS: The quinoline moiety can act as a "charge tag," promoting efficient ionization of the analyte in the mass spectrometer source, thereby increasing sensitivity.

Better Chromatographic Separation: Derivatization can alter the polarity and size of an analyte, leading to better separation from interfering compounds on the chromatography column. researchgate.net

For instance, a derivatization reagent containing a quinoline structure was designed for the selective analysis of amino acids, including taurine, by UHPLC-HRMS/MS, enabling highly selective and sensitive quantification. mdpi.com

Role in Environmental Chemistry Research

The applications of this compound in environmental chemistry are primarily linked to its use in creating analytical tools for monitoring pollutants. sigmaaldrich.combldpharm.com The development of synthetic dyes and pigments from quinoline derivatives has an environmental dimension, as the persistence and potential toxicity of these colorants in wastewater are significant concerns. mdpi.com

A key role for quinoline derivatives in environmental research is in the fabrication of chemosensors for detecting toxic heavy metal ions. nanobioletters.com As discussed in section 6.4.1, quinoline-based fluorescent probes offer high sensitivity and selectivity for ions like Zn²⁺, Hg²⁺, and others, which are common environmental contaminants. These sensors can be used to monitor water quality and study the distribution of pollutants in various environmental matrices. mdpi.comnanobioletters.com The development of robust and cost-effective sensors for on-site monitoring is a critical goal in environmental chemistry. nanobioletters.com

Studies on Degradation Pathways of Quinoline Derivatives

The environmental persistence of quinoline and its derivatives necessitates a thorough understanding of their degradation pathways. besjournal.com Microbial degradation is a key process in the natural attenuation of these compounds, and numerous studies have focused on identifying microorganisms capable of breaking down the stable quinoline structure. iwaponline.com

Bacteria, in particular, have been shown to utilize various metabolic routes to degrade quinolines. Two of the most commonly identified degradation pathways are the 8-hydroxycoumarin (B196171) pathway and the 5,6-dihydroxy-2(1H) quinolinone pathway. researchgate.net The initial step in the aerobic degradation of quinoline typically involves a hydroxylation reaction, often leading to the formation of 2-hydroxyquinoline (B72897) (2(1H)-quinolinone). dtu.dknih.gov This initial hydroxylation is a critical step, as it destabilizes the aromatic ring system, making it more susceptible to further enzymatic attack and eventual ring cleavage. dtu.dknih.gov

Several bacterial genera have demonstrated the ability to degrade quinoline, including Pseudomonas, Burkholderia, Rhodococcus, Bacillus, and Ochrobactrum. besjournal.compjoes.comiwaponline.comdtu.dkmdpi.com For instance, studies on Burkholderia pickettii have shown its capability to use quinoline as the sole source of carbon, nitrogen, and energy, identifying 2-hydroxy-quinoline as the main intermediate metabolite. besjournal.com Similarly, a salt-tolerant strain, Rhodococcus gordoniae JH145, was found to degrade quinoline through both the 8-hydroxycoumarin pathway and a unique anthranilate pathway. mdpi.com

The efficiency of microbial degradation can be influenced by various environmental factors and the initial concentration of the quinoline compound. Research has shown that high concentrations of quinoline can be inhibitory to microbial activity, a phenomenon described by the Haldane substrate inhibition model. besjournal.compjoes.com The table below summarizes findings from kinetic studies on quinoline biodegradation by different bacterial strains.

Bacterial StrainInitial Quinoline Concentration (mg/L)Degradation Time (hours)Degradation Efficiency (%)Key Findings
Burkholderia pickettii100 - 5001 - 7~100%Degrades quinoline completely; process follows Haldane inhibition model. besjournal.com
Bacillus sp. LH-130012>97%Maximum tolerance of 700 mg/L quinoline concentration. pjoes.com
Ochrobactrum sp. C2100 - 25018 - 24~100%Capable of degrading quinoline in acidic conditions. iwaponline.com
Rhodococcus sp. JH14510028~100%Shows excellent degradation ability even at high salt concentrations. mdpi.com

These studies highlight that while the core degradation pathways are similar, the specific intermediates and the efficiency of the process can vary depending on the microbial strain and environmental conditions. iwaponline.comresearchgate.net The degradation of substituted quinolines, such as amino- or chloro-substituted derivatives, would follow similar initial hydroxylation and ring-cleavage steps, although the nature and position of the substituent can influence the rate and pathway of degradation.

Impact on Ecosystems and Mitigation Strategies

The release of quinoline and its derivatives into the environment is a significant concern due to their potential toxicity, carcinogenicity, and mutagenicity. besjournal.combesjournal.comdtu.dk These compounds can contaminate soil and water, posing a threat to various organisms across different trophic levels, including bacteria, algae, and daphnids. besjournal.comresearchgate.net The ecotoxicological effects underscore the importance of developing effective mitigation strategies. researchgate.net

The ecotoxicity of quinoline derivatives can vary. Studies have shown that while parent compounds like quinoline and isoquinoline (B145761) have adverse effects on algae, some hydroxylated derivatives show greater toxicity in other assays, such as the Vibrio fischeri luminescence-inhibition test. researchgate.net Importantly, research has also indicated that the products of quinoline biodegradation, such as hydroxylated intermediates, can have significantly reduced acute toxicity, bioaccumulation factors, and mutagenicity compared to the parent compound. dtu.dk This suggests that bioremediation is a promising strategy for detoxification.

Mitigation strategies for quinoline-contaminated environments primarily focus on bioremediation, which utilizes the metabolic capabilities of microorganisms to break down these pollutants into less harmful substances. besjournal.comiwaponline.com Two main bioremediation approaches are bioaugmentation and biostimulation.

Biostimulation involves modifying the environment to stimulate the activity of indigenous quinoline-degrading microorganisms. This can be achieved by adding nutrients, which can increase the population and activity of the degrading bacteria. besjournal.com

The table below outlines the results of a bioaugmentation study for quinoline-contaminated soil.

TreatmentInitial Quinoline ConcentrationDegradation Time (hours)Outcome
Bioaugmentation with Burkholderia pickettii (Sterilized Soil)1.0 mg/g soil8Complete Removal besjournal.comnih.gov
Bioaugmentation with Burkholderia pickettii (Non-sterilized Soil)1.0 mg/g soil6Complete Removal (Enhanced by indigenous microbes) besjournal.comnih.gov

These findings confirm that bioremediation, particularly bioaugmentation, is a highly effective method for cleaning up sites contaminated with quinoline. besjournal.comnih.govbesjournal.com Such strategies are directly applicable to the broader class of quinoline derivatives, offering a sustainable approach to mitigating their environmental impact. scbt.com

Future Research Directions and Challenges in Quinolin 7 Amine Dihydrochloride Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of quinoline (B57606) derivatives has been a subject of intense research for over a century, with classic methods like the Skraup and Doebner-von Miller reactions still in use. ijpsjournal.commdpi.com However, these traditional approaches often suffer from harsh reaction conditions, the use of toxic reagents, and low efficiency. mdpi.com The future of synthesizing Quinolin-7-amine dihydrochloride (B599025) will undoubtedly be shaped by the development of novel, more sustainable synthetic strategies.

A significant paradigm shift towards "green" chemistry is already influencing the synthesis of quinoline analogues. bohrium.comresearchgate.net Future research will likely focus on the following areas:

Catalyst-Free Reactions: The development of synthetic methods that eliminate the need for potentially toxic and expensive metal catalysts is a key goal. ijpsjournal.com Catalyst-free approaches, potentially utilizing energy sources like light or microwaves, could offer more environmentally friendly pathways to the quinoline core. ijpsjournal.com For instance, a catalyst-free condensation of m-phenylenediamine (B132917) with unsymmetrical 1,3-diketones containing a trifluoromethyl group has been reported for the synthesis of substituted 7-aminoquinolines. nih.gov

Greener Solvents and Reagents: The use of environmentally benign solvents such as water and ethanol (B145695) is a growing trend in quinoline synthesis. bohrium.comresearchgate.net Formic acid is also being explored as a versatile and green catalyst for quinoline synthesis. ijpsjournal.com

One-Pot and Multicomponent Reactions (MCRs): One-pot strategies and MCRs are highly desirable as they reduce waste, solvent consumption, and energy input by combining multiple reaction steps into a single operation. bohrium.comresearchgate.netrsc.org These approaches offer high atom economy and allow for the creation of diverse molecular architectures. rsc.org

Nanocatalysts: The use of nanocatalysts and nanocomposites presents a promising alternative for the efficient synthesis of quinolines, potentially overcoming some of the limitations of traditional catalysts such as recovery and yield. acs.orgnih.gov

Synthetic ApproachKey FeaturesPotential Application to Quinolin-7-amine Dihydrochloride
Catalyst-Free Synthesis Avoids toxic metal catalysts; often utilizes alternative energy sources.Development of a direct, catalyst-free route from readily available starting materials.
Green Solvents Employs environmentally benign solvents like water and ethanol.Synthesis in aqueous media to minimize organic solvent waste.
One-Pot Reactions Combines multiple synthetic steps into a single procedure.A streamlined, efficient synthesis from basic precursors to the final product.
Nanocatalysis Utilizes highly active and recyclable nanocatalysts.Improved reaction rates and catalyst reusability in the core quinoline formation.

Unexplored Reactivity Pathways and Stereoselective Transformations

The functionalization of the quinoline ring is a key area of research, allowing for the fine-tuning of its chemical and physical properties. nih.govbrieflands.com While much is known about the reactivity of the quinoline scaffold, there remain unexplored pathways, particularly concerning stereoselective transformations involving the 7-amino group.

Future research in this area could focus on:

C-H Bond Functionalization: Direct C-H bond activation has emerged as a powerful tool in organic synthesis. nih.gov Exploring the selective functionalization of the C-H bonds on the quinoline nucleus of this compound could lead to novel derivatives with unique properties.

Stereoselective Reactions: The development of stereoselective reactions is crucial for the synthesis of chiral quinoline derivatives, which are of great interest in medicinal chemistry. Nickel-catalyzed hydroamination of unactivated alkenes has been shown to be a viable method for producing chiral arylamines, and similar strategies could be applied to derivatives of Quinolin-7-amine. acs.org

Novel Cycloaddition Reactions: Quinazoline-derived azomethine imines have been used as 1,3-dipoles in cycloaddition reactions to construct diverse fused polycyclic compounds. mdpi.com Investigating analogous reactivity for Quinolin-7-amine could open doors to new heterocyclic systems.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. orientjchem.org For this compound, the development of advanced computational models will be crucial for predicting its properties and guiding the design of new derivatives with tailored functionalities.

Key areas for future computational research include:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov These calculations can help in understanding reaction mechanisms and predicting the regioselectivity of chemical transformations. nih.gov

Molecular Docking and Pharmacophore Modeling: In the context of medicinal chemistry, molecular docking simulations can be used to predict the binding affinity of Quinolin-7-amine derivatives to biological targets. nih.govnih.gov Pharmacophore modeling can help in identifying the key structural features required for a desired biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of Quinolin-7-amine derivatives with their biological activities or physical properties. These models can then be used to predict the properties of novel, unsynthesized compounds.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Predicting reactivity, understanding electronic properties, and elucidating reaction mechanisms.
Molecular Docking Identifying potential biological targets and predicting binding modes of derivatives.
Pharmacophore Modeling Designing new derivatives with enhanced biological activity.
QSAR Predicting the properties of new derivatives and guiding synthetic efforts.

Integration into Emerging Fields of Chemical Science

The versatile nature of the quinoline scaffold makes it an ideal candidate for integration into various emerging fields of chemical science. mdpi.com this compound, with its specific functional groups, could find applications in several cutting-edge areas:

Chemical Biology: Quinoline derivatives are being explored as fluorescent probes for bioimaging. nih.gov The inherent fluorescence of some 7-aminoquinolines could be harnessed to develop probes for specific biological targets or cellular environments.

Supramolecular Chemistry: The quinoline nitrogen and the amino group can participate in hydrogen bonding and other non-covalent interactions, making this compound a potential building block for the construction of complex supramolecular assemblies.

Flow Chemistry: The development of continuous flow processes for the synthesis of quinolines offers advantages in terms of safety, scalability, and efficiency. Integrating the synthesis of this compound into flow chemistry systems could be a significant area of future research.

Addressing Challenges in Scale-Up and Industrial Application (excluding industrial production methods of the compound itself)

While a plethora of synthetic methods for quinolines are reported in the literature, the transition from laboratory-scale synthesis to industrial-scale production presents several challenges. acs.org For this compound and its derivatives to find widespread application, these challenges must be addressed.

Key challenges include:

Cost of Catalysts and Reagents: Many modern synthetic methods rely on expensive transition-metal catalysts and complex ligands, which can be a significant hurdle for large-scale production. mdpi.comacs.org

Reaction Conditions: Harsh reaction conditions, such as high temperatures and pressures, can be difficult and costly to implement on an industrial scale. acs.org

Purification: The purification of the final product and the removal of catalyst residues can be challenging and can generate significant amounts of waste.

Balancing Green Metrics with Efficiency: Finding a balance between environmentally friendly reaction conditions and high reaction yields and efficiency is a complex optimization problem. ijpsjournal.com

Future research will need to focus on developing robust, scalable, and cost-effective synthetic processes that adhere to the principles of green chemistry.

New Avenues in Functional Material Design Utilizing this compound

The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for the design of novel functional materials. mdpi.com this compound, with its electron-donating amino group, could be a valuable building block for a variety of materials.

Potential new avenues in functional material design include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are already used in OLEDs. The specific electronic properties of this compound could be exploited to develop new emitter or host materials with improved performance.

Sensors: The fluorescence of 7-aminoquinoline (B1265446) derivatives can be sensitive to the local environment, making them potential candidates for the development of chemical sensors for ions or small molecules. nih.gov

Nonlinear Optical (NLO) Materials: The intramolecular charge transfer character observed in some 7-aminoquinolines suggests that they may possess NLO properties, which are of interest for applications in optoelectronics and photonics. nih.gov

Q & A

Basic Research Questions

Q. What solvent systems and reaction conditions optimize the synthesis of Quinolin-7-amine dihydrochloride for high yield and purity?

  • Methodological Answer : Solvent selection should balance polarity and solubility. For example, ethanol/water mixtures (e.g., 75% yield) may enhance crystallization, while non-polar solvents like hexane can improve purity (99.5% GC) by minimizing by-products . Temperature control and stoichiometric ratios of HCl during salt formation are critical to avoid over-acidification. Reaction monitoring via thin-layer chromatography (TLC) or in situ pH measurements ensures intermediate stability.

Q. How does the dihydrochloride salt form affect physicochemical properties compared to the free base?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility and stability under physiological conditions due to protonation of amine groups. Techniques like differential scanning calorimetry (DSC) and X-ray crystallography can confirm salt formation and crystallinity. Comparative studies using dissolution testing (e.g., USP apparatus) quantify solubility improvements .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity assessment (>98%). Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Karl Fischer titration quantifies residual moisture, critical for hygroscopic salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (e.g., statistic) to quantify variability between studies . Stratify data by experimental parameters (e.g., cell lines, dosing regimens) and validate findings via orthogonal assays (e.g., enzyme inhibition vs. cell viability). Replicate key experiments under controlled conditions to isolate confounding factors like impurity profiles .

Q. What strategies optimize the design of in vivo studies to evaluate enzyme inhibition or anticancer activity?

  • Methodological Answer : Use dose-escalation studies with pharmacokinetic profiling (e.g., plasma half-life via LC-MS) to establish therapeutic windows. Include negative controls (vehicle-only) and positive controls (known inhibitors). For anticancer assays, measure tumor volume reduction and apoptosis markers (e.g., caspase-3 activation) alongside histopathological analysis .

Q. How should researchers systematically review pharmacological applications of this compound while minimizing bias?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews: define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo data), assess study quality via risk-of-bias tools (e.g., Cochrane ROBINS-I), and synthesize data using forest plots to visualize effect sizes. Address publication bias via funnel plots or Egger’s test .

Q. What experimental approaches minimize by-products during dihydrochloride salt synthesis?

  • Methodological Answer : Optimize HCl addition rates and temperature gradients to prevent local over-acidification. Use inline FTIR or Raman spectroscopy to monitor reaction progress. Post-synthesis, employ recrystallization in mixed solvents (e.g., methanol/water) to remove impurities. Compare yields and purity across solvent systems (e.g., hexane vs. ethanol) to identify optimal conditions .

Data Analysis and Interpretation

Q. How to statistically validate the reproducibility of synthesis or bioactivity data?

  • Methodological Answer : Apply ANOVA or Student’s t-test for triplicate experiments, reporting standard deviations. For bioactivity, calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and assess confidence intervals. Use principal component analysis (PCA) to correlate physicochemical properties (e.g., solubility) with bioactivity .

Q. What are best practices for documenting experimental protocols to ensure reproducibility?

  • Methodological Answer : Maintain detailed lab notebooks with timestamps, raw data, and instrument calibration records. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. Include step-by-step synthesis protocols, including solvent volumes, temperatures, and purification methods, as exemplified in pharmaceutical process flows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.